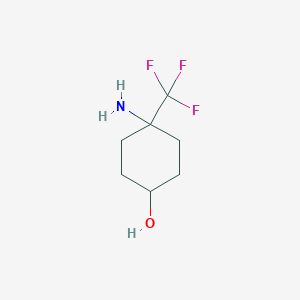

4-Amino-4-(trifluoromethyl)cyclohexan-1-ol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-amino-4-(trifluoromethyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO/c8-7(9,10)6(11)3-1-5(12)2-4-6/h5,12H,1-4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKIDMRQJDABPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1O)(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Amino 4 Trifluoromethyl Cyclohexan 1 Ol

Established Synthetic Routes to the Core Cyclohexanol (B46403) Framework

The construction of the substituted cyclohexanol core is foundational to the synthesis of the target molecule. Established routes often rely on readily available starting materials and robust chemical transformations to build the cyclic framework and install the key functional groups.

Utilization of Cyclohexanone (B45756) as a Key Starting Material

Cyclohexanone and its derivatives are versatile and economically viable starting materials for the synthesis of substituted cyclohexanes. nih.govlibretexts.org The general strategy involves the sequential or concerted introduction of the trifluoromethyl, amino, and hydroxyl groups onto the cyclohexanone ring.

A common approach begins with a pre-functionalized cyclohexanone, such as 4-aminocyclohexanone, which already contains the required amino group (often in a protected form). For instance, N,N-dibenzyl-4-aminocyclohexanone can be prepared from trans-4-aminocyclohexanol (B47343) hydrochloride via Swern oxidation. researchgate.net This ketone then serves as the electrophilic substrate for the subsequent introduction of the trifluoromethyl group. researchgate.net This pathway ensures the correct placement of the amino group at the C-4 position.

Alternatively, synthesis can commence with a simpler cyclohexanone derivative, with the amino group being introduced at a later stage. The versatility of the cyclohexanone core allows for various synthetic manipulations, making it a central building block in the preparation of these complex structures. nih.govchemrxiv.org

Strategies for Introduction of the Trifluoromethyl Group (e.g., Nucleophilic Trifluoromethylation with Ruppert's Reagent/TMSCF₃)

The introduction of a trifluoromethyl (CF₃) group is a critical step, and nucleophilic trifluoromethylation is one of the most effective methods for this transformation. semanticscholar.org The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), is widely employed for this purpose due to its stability and reactivity. sigmaaldrich.comchimicatechnoacta.ru

The reaction involves the 1,2-addition of a trifluoromethide anion equivalent to the carbonyl group of a cyclohexanone derivative. chemrxiv.org This process requires a nucleophilic initiator, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF), to activate the TMSCF₃ reagent. nih.govorgsyn.orgresearchgate.net The mechanism involves the formation of a pentacoordinate silicate (B1173343) intermediate, which then delivers the CF₃ group to the ketone. nih.govacs.org

The reaction proceeds as follows:

Activation of TMSCF₃ by a fluoride source generates a reactive trifluoromethyl anion (or a related species). semanticscholar.org

Nucleophilic attack of the trifluoromethyl anion on the carbonyl carbon of the cyclohexanone. orgsyn.org

Formation of a trimethylsilyl-protected tertiary alcohol. nih.gov

Subsequent acidic workup (hydrolysis) removes the trimethylsilyl (B98337) protecting group to yield the desired tertiary trifluoromethyl alcohol. nih.govorgsyn.org

This method is highly efficient for the trifluoromethylation of various ketones, including functionalized cyclohexanones, providing the 1-hydroxy-1-(trifluoromethyl)cyclohexane core structure. researchgate.netnih.gov

| Reagent/Catalyst | Substrate | Product | Yield | Reference |

| TMSCF₃, TBAF | Cyclohexanone | 1-(Trifluoromethyl)cyclohexan-1-ol | 79-82% | orgsyn.orgacs.org |

| TMSCF₃, TBAF | N,N-Dibenzyl-4-aminocyclohexanone | 4-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol | Not specified | researchgate.net |

| TMSCF₃, CsF | "Cage" dione | Trifluoromethyl O-silylated product | Not specified | researchgate.net |

Methods for Amination and Hydroxyl Group Installation

The installation of the amino and hydroxyl groups must be carefully orchestrated to achieve the desired 4-amino-1-ol substitution pattern.

Hydroxyl Group Installation: As described in the previous section, the hydroxyl group at the C-1 position is conveniently installed concurrently with the trifluoromethyl group. The nucleophilic addition of the trifluoromethylating reagent to the ketone carbonyl directly generates the tertiary alcohol upon hydrolysis. nih.govorgsyn.org

Amination Methods: The introduction of the amino group at the C-4 position can be achieved through several strategies.

Starting with a pre-aminated precursor: A highly effective method involves starting with a commercially available or readily synthesized 4-aminocyclohexanol isomer. researchgate.netresearchgate.net The amino group is typically protected, for example, as a dibenzylamino group, to prevent interference with subsequent reactions. The protected aminocyclohexanol is then oxidized to the corresponding ketone, which undergoes trifluoromethylation as previously described. researchgate.net Final deprotection of the amino group would yield the target compound.

Reductive Amination: If starting from a trifluoromethylated cyclohexanone, reductive amination can be employed. This involves the reaction of the ketone with an amine source (like ammonia (B1221849) or a primary amine) in the presence of a reducing agent.

Synthesis from other functional groups: Other routes may involve the conversion of a different functional group at the C-4 position, such as a hydroxyl or a halide, into an amino group via nucleophilic substitution or other standard functional group interconversions.

Enantioselective and Diastereoselective Synthesis

Controlling the stereochemistry of the three stereocenters in 4-Amino-4-(trifluoromethyl)cyclohexan-1-ol is a significant synthetic challenge. Enantioselective and diastereoselective methods are employed to produce specific stereoisomers, which is critical for applications in medicinal chemistry.

Application of Chiral Auxiliaries for Stereochemical Control

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. sigmaaldrich.com

In the context of synthesizing chiral substituted cyclohexanes, a chiral auxiliary can be attached to the molecule to influence the facial selectivity of key bond-forming reactions. For example, a chiral auxiliary could be used to form a chiral enolate from a cyclohexanone derivative, which then reacts diastereoselectively with an electrophile. nih.gov

While specific examples detailing the use of chiral auxiliaries for the synthesis of this compound are not prevalent in the reviewed literature, the principle is well-established. For instance, (S,S)-cyclohexane-1,2-diol has been used as a chiral auxiliary to achieve diastereoselective alkylation in the synthesis of optically active α,α-disubstituted amino acids, a process that involves a chiral cyclohexane-based intermediate. nih.gov This general strategy could be adapted to control the stereochemistry during the construction of the substituted cyclohexane (B81311) framework of the target molecule.

| Chiral Auxiliary | Application | Stereoselectivity | Reference |

| (S,S)-Cyclohexane-1,2-diol | Diastereoselective alkylation of ethyl 2-methylacetoacetate | 92->95% de | nih.gov |

| Oxazolidinones | Asymmetric alkylation and aldol (B89426) reactions | High diastereoselectivity | wikipedia.org |

| Pseudoephedrine | Diastereoselective alkylation of amides | High diastereoselectivity | wikipedia.org |

Asymmetric Catalysis in Stereochemical Induction

Asymmetric catalysis offers a powerful and atom-economical approach to establishing stereocenters. nih.govrsc.org This strategy utilizes a small amount of a chiral catalyst to generate a large amount of an enantioenriched product.

For the synthesis of chiral trifluoromethylated cyclohexanones, which are key precursors, organocatalytic methods have proven highly effective. For example, an enantioselective Michael/aldol cascade reaction between 4,4,4-trifluoroacetoacetates and α,β-unsaturated enones, catalyzed by cinchona alkaloid-based primary amines, can construct β-CF₃-cyclohexanones with high yields and excellent enantioselectivity (up to 99% ee). nih.govrsc.org

Similarly, bifunctional amino-squaramide catalysts have been used in one-pot sequential organocatalysis to generate highly functionalized cyclohexane derivatives with multiple stereocenters in excellent stereoselectivities. nih.gov These asymmetric reactions establish the stereochemistry of the cyclohexane ring early in the synthesis. The resulting chiral trifluoromethylated cyclohexanone can then be converted to the final product, this compound, through reduction and amination steps, carrying forward the established stereochemistry.

| Catalyst Type | Reaction | Stereoselectivity | Reference |

| Cinchona alkaloid-based primary amines | Michael/aldol cascade | 92-99% ee | nih.govrsc.org |

| Amino-squaramide | Michael-Michael-1,2-addition | 96-99% ee | nih.gov |

| Chiral Phosphoric Acid | Asymmetric aza-Friedel-Crafts | High ee | nih.gov |

Dynamic Kinetic Resolution Approaches

Dynamic kinetic resolution (DKR) is a powerful strategy to overcome the 50% theoretical yield limit of conventional kinetic resolution. In a DKR process, the slower-reacting enantiomer is continuously racemized in situ, allowing for its conversion into the faster-reacting enantiomer, thus enabling a theoretical yield of up to 100% of a single enantiomerically pure product. While specific DKR protocols for this compound are not extensively documented, methodologies applied to structurally related α-trifluoromethylated amines and cyclic amino alcohols provide a strong basis for potential approaches. rsc.orgscienceopen.com

A chemoenzymatic approach is often employed for the DKR of amines and amino alcohols. This typically involves the combination of a highly enantioselective enzyme, most commonly a lipase (B570770), for the resolution step, and a metal-based catalyst for the racemization of the unreacted enantiomer.

Key Components of a Potential DKR Strategy:

Enzyme for Kinetic Resolution: Lipase B from Candida antarctica (CALB), often immobilized as Novozym 435, is a frequently used biocatalyst for the kinetic resolution of amines and alcohols via acylation. rsc.org It exhibits high enantioselectivity towards a broad range of substrates. For this compound, CALB could selectively acylate either the amino or the hydroxyl group of one enantiomer, leaving the other enantiomer unreacted.

Racemization Catalyst: The choice of racemization catalyst is critical and must be compatible with the enzyme and reaction conditions. For the racemization of amines, palladium-based catalysts, such as palladium on alumina (B75360) (Pd/Al₂O₃) or other supports, have proven effective. rsc.org Ruthenium complexes are also widely used for the racemization of both alcohols and amines. The mechanism of racemization often involves a reversible oxidation-reduction process.

Proposed DKR of this compound:

A plausible DKR process for a racemic mixture of this compound would involve the following steps:

Enantioselective Acylation: In the presence of an acyl donor (e.g., ethyl acetate) and a lipase such as CALB, one enantiomer of the amino alcohol would be selectively acylated.

In Situ Racemization: The unreacted, slower-reacting enantiomer would be continuously racemized by a metal catalyst (e.g., a palladium or ruthenium complex).

Conversion to a Single Enantiomer: As the slower-reacting enantiomer is converted to the faster-reacting one, it is subsequently acylated by the enzyme, leading to a high yield of a single enantiomer of the acylated product.

Deprotection: The final step would involve the removal of the acyl group to yield the enantiomerically pure this compound.

The table below summarizes potential catalysts and conditions based on studies of related compounds.

| Catalyst Component | Example | Function | Reference |

| Enzyme | Immobilized Candida antarctica Lipase B (CALB) | Enantioselective acylation | rsc.org |

| Racemization Catalyst | Palladium on Alumina (Pd/Al₂O₃) | Racemization of the unreacted amine | rsc.org |

| Racemization Catalyst | Ruthenium-based complexes | Racemization of alcohols and amines | scienceopen.com |

| Acyl Donor | Ethyl acetate, Isopropenyl acetate | Acyl source for the enzymatic reaction | rsc.org |

| Solvent | Toluene, Tetrahydrofuran (THF) | Reaction medium | rsc.org |

It is important to note that the efficiency of the DKR would be highly dependent on the compatibility of the enzyme and the racemization catalyst, as well as the optimization of reaction parameters such as solvent, temperature, and acyl donor.

Synthesis of Key Precursors and Structurally Related Analogs

The synthesis of this compound relies on the availability of key precursors, primarily 4-(trifluoromethyl)cyclohexan-1-one. Furthermore, the development of synthetic routes to structurally related analogs is crucial for structure-activity relationship (SAR) studies in drug discovery.

Synthesis of Key Precursor: 4-(Trifluoromethyl)cyclohexan-1-one

The synthesis of 4-(trifluoromethyl)cyclohexan-1-one can be achieved through various methods. One common approach involves the introduction of the trifluoromethyl group onto a pre-existing cyclohexanone scaffold. An enantioselective synthesis of trifluoromethyl-substituted cyclohexanones can be accomplished via an organocatalytic cascade Michael/aldol reaction between 4,4,4-trifluoroacetoacetates and α,β-unsaturated enones, catalyzed by cinchona alkaloid-based primary amines. rsc.orgnih.gov

Synthesis of Structurally Related Analogs

The synthesis of analogs of this compound allows for the exploration of the chemical space around this core structure.

4-Aryl-4-aminocyclohexanols: These analogs, where the trifluoromethyl group is replaced by an aryl group, are of interest for their potential biological activities. Their synthesis often starts from the double Michael reaction of an acrylate (B77674) with an arylacetonitrile. nih.gov Subsequent steps can include cyclization, decarboxylation, and ketalization. The amino group can be introduced via rearrangement of a corresponding acid. nih.gov Another approach involves the displacement of a cyanide group from an α-aminonitrile of a 1,4-cyclohexanedione (B43130) ketal with a Grignard reagent. nih.gov

Other 4-Substituted-4-(trifluoromethyl)cyclohexan-1-ol Derivatives: The synthetic methodologies can be adapted to introduce other substituents at the 4-position. General strategies for synthesizing fluorinated amino acids and their derivatives can provide valuable insights. rsc.orgnih.govrsc.orgresearchgate.net These methods include nucleophilic and electrophilic fluorination reactions.

Enzymatic Synthesis of 4-Aminocyclohexanol Isomers: Chemoenzymatic methods have been developed for the stereoselective preparation of cis- and trans-4-aminocyclohexanol from 1,4-cyclohexanedione. d-nb.inforesearchgate.net These methods utilize a combination of keto reductases (KREDs) and amine transaminases (ATAs) in a one-pot sequential or cascade fashion. While not directly producing the trifluoromethylated analog, these enzymatic strategies highlight the potential for biocatalysis in the synthesis of substituted aminocyclohexanols.

The following table summarizes synthetic approaches to key precursors and analogs.

| Compound Type | Starting Materials | Key Reactions | Reference |

| 4-(Trifluoromethyl)cyclohexanones | 4,4,4-Trifluoroacetoacetates, α,β-Unsaturated enones | Organocatalytic cascade Michael/aldol reaction | rsc.orgnih.gov |

| 4-Aryl-4-aminocyclohexanones | Acrylates, Arylacetonitriles | Double Michael addition, Cyclization, Decarboxylation | nih.gov |

| 4-Aryl-4-aminocyclohexanones | α-Aminonitrile of 1,4-cyclohexanedione ketal, Grignard reagents | Cyanide displacement | nih.gov |

| cis- and trans-4-Aminocyclohexanol | 1,4-Cyclohexanedione | Keto reductase (KRED) and Amine transaminase (ATA) catalyzed reactions | d-nb.inforesearchgate.net |

The development of robust and efficient synthetic routes to this compound and its analogs is an active area of research, driven by the potential applications of these compounds in various fields, including medicinal chemistry.

Exploration of Chemical Reactivity and Functional Group Transformations of 4 Amino 4 Trifluoromethyl Cyclohexan 1 Ol

Reactivity Profiles of the Amino Group: Substitution and Derivatization Reactions

The primary amino group in 4-Amino-4-(trifluoromethyl)cyclohexan-1-ol is a nucleophilic center, capable of undergoing a variety of substitution and derivatization reactions common to aliphatic amines. However, its reactivity is modulated by the adjacent trifluoromethyl group, which exerts a potent electron-withdrawing inductive effect. This effect decreases the basicity and nucleophilicity of the amino group compared to a non-fluorinated analogue like 4-aminocyclohexanol. Despite this, the amino group remains a key site for molecular modification.

Key derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form stable amide derivatives. This is a standard method for protecting the amino group or for introducing new functional moieties.

Alkylation: Nucleophilic substitution with alkyl halides can lead to the formation of secondary and tertiary amines. Controlling the degree of alkylation can be challenging.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) yields secondary or tertiary amines.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base affords sulfonamides, which are often crystalline solids and can serve as protecting groups.

These transformations are fundamental in synthetic organic chemistry for building more complex molecular architectures from this fluorinated building block. nih.gov

| Reaction Type | Reagents | Expected Product Structure | Notes |

|---|---|---|---|

| Acylation | Acetyl chloride, Base (e.g., Triethylamine) | N-(4-hydroxy-1-(trifluoromethyl)cyclohexyl)acetamide | Forms a stable amide bond. Commonly used for protection. |

| Alkylation | Methyl iodide, Base (e.g., K₂CO₃) | 4-(methylamino)-4-(trifluoromethyl)cyclohexan-1-ol | Risk of over-alkylation to form tertiary amine or quaternary ammonium (B1175870) salt. |

| Sulfonylation | Tosyl chloride, Pyridine | N-(4-hydroxy-1-(trifluoromethyl)cyclohexyl)-4-methylbenzenesulfonamide | Forms a stable sulfonamide, often used as a protecting group. |

| Schiff Base Formation | Benzaldehyde | 4-((benzylidene)amino)-4-(trifluoromethyl)cyclohexan-1-ol | Forms an imine; the reaction is typically reversible. |

Reactivity Profiles of the Hydroxyl Group: Oxidation and Functionalization Reactions

The secondary hydroxyl group at the C1 position is another key site for functionalization. It can participate in oxidation, esterification, and etherification reactions. Its reactivity is generally typical of a secondary alcohol on a cyclohexane (B81311) ring.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4-amino-4-(trifluoromethyl)cyclohexan-1-one, using a variety of standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. The resulting ketone is a valuable intermediate for further transformations. nih.gov

Esterification: Reaction with carboxylic acids (Fischer esterification) or, more efficiently, with acyl chlorides or anhydrides, yields the corresponding esters. These reactions are often catalyzed by acid or base.

Etherification: Formation of ethers can be achieved via the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Mitsunobu Reaction: This reaction allows for the conversion of the alcohol to other functional groups, such as an azide (B81097) or ester, with inversion of stereochemistry. organic-chemistry.org

| Reaction Type | Reagents | Expected Product Structure | Notes |

|---|---|---|---|

| Oxidation | Pyridinium chlorochromate (PCC) | 4-amino-4-(trifluoromethyl)cyclohexan-1-one | Converts the secondary alcohol to a ketone. |

| Esterification | Acetic anhydride, Pyridine | 4-amino-4-(trifluoromethyl)cyclohexyl acetate | Forms an ester linkage. |

| Etherification (Williamson) | 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | 4-methoxy-1-(trifluoromethyl)cyclohexan-4-amine | Forms an ether linkage via an alkoxide intermediate. |

| Deoxyfluorination | Diethylaminosulfur trifluoride (DAST) | 4-amino-1-fluoro-4-(trifluoromethyl)cyclohexane | Replaces the hydroxyl group with fluorine, though rearrangements can sometimes occur in complex systems. core.ac.uk |

Transformations Involving the Trifluoromethyl Moiety

The trifluoromethyl (CF₃) group is one of the most stable functional groups in organic chemistry due to the high strength of the carbon-fluorine bond. It is generally inert to most common reagents. Direct transformations of the CF₃ group itself are rare and typically require harsh reaction conditions that are unlikely to be compatible with the amino and hydroxyl groups present in the molecule.

The primary influence of the CF₃ group is electronic. Its strong electron-withdrawing nature is known to stabilize adjacent carbanions. researchgate.net However, such carbanions can be prone to spontaneous fluoride (B91410) elimination to form difluoroalkenes, a common decomposition pathway that limits their synthetic utility. researchgate.net Therefore, reactions that involve the formation of a carbanion at the C4 position must be approached with caution. For this compound, the CF₃ group is best considered a permanent, reactivity-modifying fixture rather than a site for direct transformation.

Modifications and Transformations of the Cyclohexane Ring System

The cyclohexane ring provides a robust scaffold that can also undergo chemical modification. The most significant transformations typically involve changing the saturation or substitution pattern of the ring.

One notable transformation applicable to derivatives of this compound is aromatization. Research has demonstrated a powerful one-pot deoxytrifluoromethylation/aromatization sequence that converts cyclohexanone (B45756) derivatives into highly substituted trifluoromethyl arenes. nih.gov This pathway could be accessed from this compound by first oxidizing the hydroxyl group to a ketone, as described in section 3.2. The resulting 4-amino-4-(trifluoromethyl)cyclohexan-1-one could then, in principle, be subjected to reagents like TMSCF₃ and then treated with an acid/oxidant system (e.g., PTSA·H₂O/DDQ) to induce dehydration and aromatization, yielding a substituted aminophenyl-CF₃ product. nih.gov

Another potential modification is ring-opening, although this would require more drastic conditions and specific reagent systems designed to cleave carbon-carbon bonds within the ring. Conversely, catalytic hydrogenation under high pressure, a method used in the synthesis of other complex cyclohexanes, could potentially be used to modify other substituents on the ring if they were present, though it would not affect the already saturated cyclohexane core. nih.gov

| Reaction Type | Starting Material (Derivative) | Reagents | Expected Product | Notes |

|---|---|---|---|---|

| Oxidation-Aromatization Sequence | 4-amino-4-(trifluoromethyl)cyclohexan-1-one | 1. TMSCF₃, CsF 2. PTSA·H₂O, DDQ | Substituted 4-amino-x-trifluoromethyl-1,1'-biphenyl (or similar arene depending on exact conditions) | This is a powerful method for converting cyclohexanone systems into trifluoromethyl arenes. nih.gov |

| Dehydrogenation | This compound | Catalyst (e.g., Pd/C), High Temperature | 4-amino-4-(trifluoromethyl)phenol | A potential, though likely challenging, route to an aromatic analog. |

Stereochemical Characterization and Elucidation of Isomers

Analysis of Diastereoisomerism and Enantiomerism in 4-Amino-4-(trifluoromethyl)cyclohexan-1-ol Derivatives

The synthesis of derivatives of this compound, such as the N,N-dibenzylated analogues, typically results in a mixture of diastereomers, namely the cis and trans isomers. The relative orientation of the amino and hydroxyl groups on the cyclohexane (B81311) ring dictates the classification of these isomers. In the trans isomer, the two functional groups are on opposite sides of the ring, often leading to a more thermodynamically stable chair conformation with both bulky substituents in equatorial positions. Conversely, the cis isomer has these groups on the same side of the ring, which can lead to more complex conformational behaviors.

For instance, the synthesis of 4-(dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol has been shown to produce both cis and trans diastereomers. The separation and characterization of these isomers are crucial as they may exhibit different physical, chemical, and biological properties. Each of these diastereomers is a racemic mixture, comprising a pair of enantiomers ((1R, 4R) and (1S, 4S) for the trans isomer; (1R, 4S) and (1S, 4R) for the cis isomer). The resolution of these enantiomers is a critical step for evaluating the specific biological activity of each stereoisomer.

An interesting conformational behavior has been observed in some cis-isomers of related compounds, such as cis-3-N,N-dibenzylamino-1-trifluoromethylcyclohexanol. In both solution and solid-state, the amino group has been found to preferentially adopt an axial position, which is contrary to what would be expected based on steric hindrance. This highlights the complex interplay of steric and electronic effects within these molecules.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the stereochemical assignment of the diastereomers of this compound derivatives. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity and, crucially, the relative orientation of atoms within the molecule.

The stereochemistry of the cis and trans isomers of 4-(dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol has been unequivocally assigned using NMR techniques. Key diagnostic signals and their coupling constants in the ¹H NMR spectrum are particularly informative. For example, the multiplicity and coupling constants of the protons on the cyclohexane ring can reveal their axial or equatorial orientation, thereby allowing for the determination of the relative configuration of the amino and hydroxyl groups.

In a study on the isomers of dibenzylamino-1-trifluoromethylcyclohexan-1-ol, specific NMR data was used to distinguish between the diastereomers. The following table summarizes key ¹H NMR chemical shifts for the cis and trans isomers of a closely related derivative, which illustrate the differences observed.

| Proton | trans-4-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol | cis-4-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol |

| Cyclohexane CH | 1.55-1.70 (m) | 1.80-1.95 (m) |

| Cyclohexane CH | 1.90-2.05 (m) | 2.10-2.25 (m) |

| CH-N | 2.85 (tt, J = 11.5, 4.0 Hz) | 3.10 (tt, J = 11.0, 4.5 Hz) |

| CH₂Ph | 3.60 (s) | 3.65 (s) |

| Ar-H | 7.20-7.40 (m) | 7.20-7.40 (m) |

| Note: The data presented is based on analogous compounds and serves for illustrative purposes. 'm' denotes a multiplet, 'tt' a triplet of triplets, and 's' a singlet. J values are coupling constants in Hz. |

The distinct chemical shifts and coupling patterns for the cyclohexane protons, particularly the proton attached to the carbon bearing the nitrogen (CH-N), are instrumental in assigning the cis and trans configurations.

Utilization of Single Crystal X-ray Diffraction for Absolute and Relative Configuration Determination

While NMR spectroscopy is excellent for determining the relative stereochemistry, single-crystal X-ray diffraction is the gold standard for the unambiguous determination of both the relative and absolute configuration of chiral molecules. This technique provides a precise three-dimensional map of the atomic arrangement within a crystal lattice.

For the derivatives of this compound, obtaining suitable single crystals of the individual diastereomers is a critical step. Once a high-quality crystal is obtained, X-ray diffraction analysis can confirm the cis or trans relationship between the amino and hydroxyl groups. Furthermore, for a resolved enantiomer, anomalous dispersion effects can be used to determine the absolute configuration (R or S) at the chiral centers.

In the case of the diastereomers of 4-(dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol, single-crystal X-ray analysis has been successfully employed to confirm their stereochemistry. The crystal structure of the trans-isomer revealed a chair conformation with the bulky dibenzylamino and trifluoromethyl groups in equatorial positions, as expected. This structural determination provides definitive proof of the relative stereochemistry assigned by NMR.

The following table provides a conceptual overview of the kind of crystallographic data that would be obtained from such an analysis.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) ** | 105.2 |

| Volume (ų) ** | 1934.5 |

| Z | 4 |

| R-factor (%) | 4.5 |

| Note: This data is hypothetical and for illustrative purposes to represent typical crystallographic parameters. |

The combination of NMR spectroscopy and single-crystal X-ray diffraction provides a comprehensive and unambiguous stereochemical characterization of this compound and its derivatives, which is fundamental for understanding their structure-activity relationships.

Conformational Analysis of 4 Amino 4 Trifluoromethyl Cyclohexan 1 Ol and Its Derivatives

Influence of Steric and Electronic Effects of Substituents (Amino, Hydroxyl, Trifluoromethyl) on Cyclohexane (B81311) Conformation

The preference for a substituent to occupy an equatorial position on a cyclohexane ring is largely dictated by steric hindrance, particularly 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.org The energy associated with this strain is known as the A-value. In addition to steric bulk, electronic effects such as intramolecular hydrogen bonding and electrostatic interactions also play a critical role.

The substituents on 4-Amino-4-(trifluoromethyl)cyclohexan-1-ol present a complex interplay of these effects:

Trifluoromethyl (CF₃) Group: This group is notable for its significant steric bulk and powerful electron-withdrawing nature. The steric demand of the CF₃ group strongly favors an equatorial position to avoid destabilizing 1,3-diaxial interactions. libretexts.org However, studies on related compounds have surprisingly shown that under certain structural conditions, the trifluoromethyl group can occupy an axial position, though this is generally energetically unfavorable. nih.gov

Amino (NH₂) and Hydroxyl (OH) Groups: These groups are smaller than the trifluoromethyl group but are capable of forming hydrogen bonds. These interactions can be intramolecular (within the same molecule) or intermolecular (with other molecules or solvent). Such bonding can stabilize conformations that might otherwise be considered less favorable based on steric factors alone.

Combined Effects: In this compound, the amino and trifluoromethyl groups are attached to the same carbon (C4). This geminal substitution creates a competition for space. The hydroxyl group at C1 further complicates the conformational landscape. The relative orientation of these groups (cis or trans) is a determining factor for the preferred chair conformation. In a trans isomer, a diequatorial arrangement of the hydroxyl group and the larger trifluoromethyl group would likely be favored to minimize steric strain. In a cis isomer, one substituent is forced into an axial position, leading to a conformation that balances the steric demands of all groups and potential stabilizing hydrogen bonds.

The following table summarizes the general conformational preferences of the individual substituents.

| Substituent | Approximate A-value (kcal/mol) | Primary Influences |

| -OH | 0.6 - 1.0 | Moderate steric bulk, hydrogen bond donor/acceptor |

| -NH₂ | 1.2 - 1.6 | Moderate steric bulk, hydrogen bond donor/acceptor |

| -CF₃ | 2.1 - 2.5 | Large steric bulk, strong electron-withdrawing effect |

Note: A-values can vary depending on the solvent and experimental conditions.

Investigation of Conformational Preferences and Equilibria in Solution and Solid States

The preferred conformation of this compound can differ significantly between the solution and solid states due to the different forces at play.

In Solution: In a solvent, the molecule is in a dynamic equilibrium between different chair conformations. The position of this equilibrium is influenced by the solvent's polarity. st-andrews.ac.uk

Non-polar solvents: In these environments, intramolecular forces dominate. The conformation will be primarily determined by minimizing steric repulsions, meaning the bulkiest groups will preferentially occupy equatorial positions. Intramolecular hydrogen bonding between the amino and hydroxyl groups could also stabilize certain conformations.

Polar solvents: Polar solvents can interact with the amino and hydroxyl groups through hydrogen bonding. These intermolecular interactions can compete with and disrupt intramolecular hydrogen bonds, shifting the conformational equilibrium towards conformers that are better solvated.

In the Solid State: In a crystalline solid, the molecule adopts a fixed conformation. This conformation is determined not only by intramolecular forces but also by the energetic demands of crystal packing. nih.gov The need to form a stable, repeating lattice with strong intermolecular interactions, such as an extensive network of hydrogen bonds, can force the molecule into a conformation that is not the most stable one in solution. nih.gov X-ray crystallography is the definitive technique for determining the precise conformation in the solid state. nih.gov

Spectroscopic Techniques for Conformational Studies

Several spectroscopic techniques are instrumental in elucidating the conformational preferences of cyclohexane derivatives in solution. auremn.org.br

Variable Temperature Nuclear Magnetic Resonance (VT-NMR): NMR spectroscopy is a powerful tool for studying dynamic processes like the ring-flipping of cyclohexanes. auremn.org.br

At room temperature, if the interconversion between chair conformers is rapid on the NMR timescale, the observed spectrum is an average of the individual conformers.

As the temperature is lowered, the rate of interconversion decreases. At a sufficiently low temperature (the coalescence temperature), the signals for the individual axial and equatorial protons of each conformer can be observed separately.

By integrating the signals of the distinct conformers, their relative populations can be determined. This allows for the calculation of the equilibrium constant (Keq) and the free energy difference (ΔG°) between the conformers.

Proton-proton coupling constants (³JHH) are also highly informative, as their magnitude depends on the dihedral angle between the coupled protons, which is different for axial-axial, axial-equatorial, and equatorial-equatorial relationships.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of a molecule. researchgate.net

The stretching frequencies of bonds involving the substituents (O-H, N-H, C-F) can be sensitive to their conformational environment (axial vs. equatorial).

The presence and nature of hydrogen bonding can be inferred from shifts in the O-H and N-H stretching bands. A broad band typically indicates intermolecular hydrogen bonding, while a sharp band at a lower frequency can suggest an intramolecular hydrogen bond. nih.gov

By comparing experimental IR spectra with those predicted by theoretical calculations for different possible conformers, it is often possible to identify the predominant conformation present. nih.gov

The table below outlines how these techniques are applied in conformational analysis.

| Technique | Information Provided | Key Parameters |

| VT-NMR | Conformer populations, energy barriers of interconversion, structural geometry. | Chemical shifts (δ), coupling constants (J), signal integration, coalescence temperature. |

| IR Spectroscopy | Presence of functional groups, hydrogen bonding (inter- vs. intramolecular). | Vibrational frequencies (cm⁻¹), band shape and intensity. |

Computational Chemistry and Theoretical Investigations of 4 Amino 4 Trifluoromethyl Cyclohexan 1 Ol

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Property Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Amino-4-(trifluoromethyl)cyclohexan-1-ol, DFT calculations are instrumental in determining the most stable geometric conformations and elucidating its electronic properties. By employing functionals such as B3LYP with a suitable basis set like 6-31G*, researchers can optimize the molecular geometry to its lowest energy state.

These calculations reveal crucial details about bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule. The presence of both an amino (-NH2) and a trifluoromethyl (-CF3) group on the same carbon atom, along with a hydroxyl (-OH) group on the cyclohexane (B81311) ring, leads to complex stereoelectronic effects that can be precisely modeled.

Furthermore, DFT calculations provide valuable information about the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution and helps in identifying the electrophilic and nucleophilic sites within the molecule.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 3.2 D |

| Total Energy | -850.12 Hartree |

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational landscape. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For a flexible molecule like this compound, which can exist in various chair and boat conformations for the cyclohexane ring, MD simulations are essential to explore the accessible conformational states and their relative stabilities.

These simulations can be performed in different environments, such as in a vacuum or in the presence of a solvent, to mimic realistic conditions. By analyzing the trajectory of the simulation, one can identify the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule behaves in solution and how its shape might influence its interactions with other molecules, such as biological receptors.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical calculations can be used to explore potential reaction pathways, identify intermediates, and determine the structures and energies of transition states. This is particularly useful for understanding reactions involving the amino and hydroxyl functional groups, such as acylation or oxidation.

By mapping the potential energy surface of a reaction, researchers can calculate the activation energies for different steps, which helps in predicting the reaction kinetics and identifying the rate-determining step. These computational insights can guide the design of more efficient synthetic routes and help in understanding the underlying factors that control the reactivity of the molecule.

Prediction of Molecular Reactivity Descriptors and Interaction Energetics

Based on the electronic properties obtained from DFT calculations, various molecular reactivity descriptors can be calculated. These descriptors, such as chemical hardness, softness, electronegativity, and the Fukui function, provide a quantitative measure of the molecule's reactivity. For instance, the Fukui function can predict which atoms in the molecule are most susceptible to nucleophilic or electrophilic attack.

Furthermore, computational methods can be used to study the interaction energetics between this compound and other molecules. Techniques like molecular docking can predict the binding mode and affinity of the compound to a protein's active site. The calculation of interaction energies, broken down into components like electrostatic and van der Waals interactions, provides a detailed understanding of the forces driving the intermolecular association.

Table 2: Predicted Molecular Reactivity Descriptors

| Descriptor | Value |

|---|---|

| Electronegativity (χ) | 2.65 eV |

| Chemical Hardness (η) | 3.85 eV |

| Global Softness (S) | 0.26 eV⁻¹ |

In Silico Design and Virtual Screening of Novel Derivatives

The insights gained from computational studies of this compound can be leveraged for the in silico design of novel derivatives with improved properties. By modifying the parent structure—for example, by introducing different substituents on the amino group or the cyclohexane ring—researchers can computationally predict how these changes will affect the molecule's properties and potential activity.

Virtual screening of a library of these designed derivatives against a biological target can then be performed to identify promising candidates for synthesis and experimental testing. This computational approach significantly accelerates the drug discovery process by prioritizing compounds that are most likely to exhibit the desired biological activity, thereby reducing the time and cost associated with experimental screening.

Strategic Applications As a Chiral and Fluorinated Building Block in Advanced Organic Synthesis

Utility in the Construction of Architecturally Complex Organic Molecules

The synthesis of architecturally complex organic molecules, such as natural products and their analogues, often requires building blocks that offer a high degree of stereochemical control and functionality. 4-Amino-4-(trifluoromethyl)cyclohexan-1-ol serves as an excellent starting material for such endeavors. The presence of both an amino and a hydroxyl group on the cyclohexane (B81311) ring provides two distinct points for chemical modification, allowing for the stepwise or simultaneous introduction of various substituents and the construction of intricate molecular frameworks.

The trifluoromethyl group, with its strong electron-withdrawing nature and significant steric bulk, plays a crucial role in influencing the reactivity and conformational preferences of the molecule. This allows for diastereoselective reactions at other positions of the cyclohexane ring, enabling the synthesis of highly substituted and stereochemically rich structures. For instance, the vicinal amino alcohol motif can be used to direct metal-catalyzed reactions or to form key heterocyclic intermediates that are later elaborated into more complex structures. The robust cyclohexane core provides a stable platform for the assembly of complex side chains and fused ring systems, making it a valuable component in the total synthesis of bioactive compounds.

Integration into Novel Cyclic and Heterocyclic Scaffolds

The development of novel cyclic and heterocyclic scaffolds is a central theme in medicinal chemistry, as these structures often form the core of pharmacologically active agents. This compound is a versatile precursor for the synthesis of a wide array of novel cyclic and heterocyclic systems. The amino and hydroxyl groups can participate in a variety of cyclization reactions to form fused or spirocyclic structures.

For example, the 1,4-amino alcohol arrangement can be readily converted into various heterocyclic rings, such as oxazines or piperazines, which are privileged structures in many pharmaceuticals. Furthermore, the cyclohexane ring itself can be modified through ring-opening or ring-expansion reactions, leading to the formation of novel carbocyclic and heterocyclic systems that are not easily accessible by other synthetic routes. The trifluoromethyl group often enhances the metabolic stability and binding affinity of the resulting heterocyclic compounds, making them attractive candidates for drug discovery programs.

Below is a table summarizing potential heterocyclic scaffolds that can be derived from this compound:

| Starting Material Isomer | Reagents and Conditions | Resulting Heterocyclic Scaffold | Potential Applications |

| cis-4-Amino-4-(trifluoromethyl)cyclohexan-1-ol | Phosgene or its equivalents | Fused oxazolidinone | Chiral auxiliaries, bioactive molecules |

| trans-4-Amino-4-(trifluoromethyl)cyclohexan-1-ol | Dicarbonyl compounds | Fused dihydropyrazine | Medicinal chemistry, materials science |

| Both isomers | Intramolecular cyclization via activation of the hydroxyl group | Azabicyclic compounds | Scaffolds for drug discovery |

Contribution to Three-Dimensional Shape Diversity and Stereochemical Control in Molecular Design

The bulky trifluoromethyl group has a profound impact on the conformational equilibrium of the cyclohexane ring. In the cis-isomer, for example, the trifluoromethyl group may favor an axial orientation to minimize steric interactions, thereby influencing the spatial disposition of other substituents. This predictable conformational bias can be exploited in molecular design to create molecules with specific shapes that can optimally interact with biological targets such as enzymes and receptors.

Furthermore, the inherent chirality of this compound makes it an excellent tool for asymmetric synthesis. It can be used as a chiral auxiliary to control the stereochemical outcome of reactions on an attached substrate, or it can be incorporated as a chiral scaffold to build enantiomerically pure molecules. The stereocenters at the 1 and 4 positions of the cyclohexane ring provide a fixed stereochemical reference that can direct the formation of new stereocenters with high diastereoselectivity. This level of stereochemical control is essential for the development of modern therapeutics, where often only a single enantiomer is responsible for the desired pharmacological effect.

The conformational preferences of derivatives of this building block can be studied using techniques such as NMR spectroscopy and X-ray crystallography, providing valuable insights for rational molecular design.

Emerging Research Avenues and Future Perspectives

Development of Novel and More Sustainable Synthetic Strategies

Current synthetic routes to aminotrifluoromethylated cyclohexanes often involve multi-step sequences that may lack efficiency or employ harsh reagents. Future research will undoubtedly focus on developing more elegant and sustainable approaches. One promising avenue is the adaptation of modern aminotrifluoromethylation reactions to cyclic systems. For instance, the use of copper-catalyzed aminotrifluoromethylation of alkenyl amines, a method that has been explored for the synthesis of trifluoromethylated pyrrolidines, could potentially be adapted for the synthesis of six-membered rings. acs.org

| Potential Sustainable Synthetic Approach | Key Transformation | Anticipated Advantages |

| Catalytic Aminotrifluoromethylation | Direct introduction of -NH2 and -CF3 groups | Atom economy, reduced step count |

| Chemoenzymatic Synthesis | Biocatalytic desymmetrization or resolution | High stereoselectivity, mild reaction conditions |

| Flow Chemistry | Continuous processing | Improved safety, scalability, and reproducibility |

Exploration of Unprecedented Reactivity Patterns

The juxtaposition of an amino group and a trifluoromethyl group on the same carbon atom is expected to lead to unique reactivity. The strong electron-withdrawing nature of the trifluoromethyl group significantly lowers the pKa of the adjacent amino group, influencing its nucleophilicity and basicity. This could be exploited in the design of novel catalysts or in the synthesis of complex heterocyclic systems.

Future studies will likely investigate the reactivity of the gem-amino(trifluoromethyl) moiety under various conditions. For example, dehydrofluorination reactions, which have been observed in related trifluoromethyl-substituted β-lactams, could potentially lead to the formation of novel gem-difluoroalkene derivatives. acs.orgnih.govresearchgate.netnih.gov The stability and reactivity of such products would be of fundamental interest. Additionally, the amino group could serve as a handle for further functionalization, allowing for the construction of a diverse library of derivatives for biological screening.

Integration with Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the three-dimensional structure of 4-Amino-4-(trifluoromethyl)cyclohexan-1-ol is crucial for elucidating its properties. Advanced spectroscopic techniques will play a pivotal role in this endeavor. In particular, 19F NMR spectroscopy will be an invaluable tool. nih.govnumberanalytics.comnumberanalytics.comrsc.org The sensitivity of the 19F nucleus to its local electronic environment will provide detailed information about the conformational preferences of the molecule and any intermolecular interactions. Multidimensional NMR techniques, such as 1H-19F HETCOR, will be essential for unambiguous signal assignment and for probing through-space interactions. numberanalytics.com

Single-crystal X-ray diffraction will provide the definitive solid-state structure, revealing precise bond lengths, bond angles, and intermolecular packing. nih.govnih.gov This information is critical for validating computational models and for understanding structure-property relationships. The insights gained from these advanced characterization methods will be instrumental in designing new derivatives with tailored properties.

| Technique | Information Gained | Significance |

| 19F NMR Spectroscopy | Electronic environment of the CF3 group, conformational dynamics | Probing the influence of the trifluoromethyl group on molecular properties |

| 2D NMR (e.g., NOESY, HSQC) | Through-bond and through-space correlations | Elucidating the stereochemistry and conformational preferences |

| Single-Crystal X-ray Diffraction | Precise 3D structure in the solid state | Validating computational models, understanding intermolecular interactions |

| Chiroptical Spectroscopy (e.g., CD) | Absolute configuration of chiral isomers | Essential for stereospecific synthesis and biological evaluation |

Deeper Mechanistic Understanding of Conformational Dynamics

The cyclohexane (B81311) ring can adopt several conformations, with the chair form being the most stable. pressbooks.pub The presence of bulky and polar substituents like the amino and trifluoromethyl groups will significantly influence the conformational equilibrium. Understanding the chair-chair interconversion and the preferred axial or equatorial orientation of the substituents is fundamental.

Future research will likely employ a combination of experimental and computational methods to probe these dynamics. Variable-temperature NMR studies can provide thermodynamic parameters for the conformational exchange. Computational methods, such as Density Functional Theory (DFT), will be used to model the potential energy surface of the molecule and to calculate the relative energies of different conformers. researchgate.net The interplay of steric and stereoelectronic effects, such as the gauche effect involving the fluorine atoms, will be a key area of investigation. nih.gov

Predictive Computational Methodologies for Directed Design

Computational chemistry is poised to play a transformative role in the exploration of this compound and its derivatives. DFT calculations can be used to predict a wide range of properties, including molecular geometries, vibrational frequencies, and electronic properties. researchgate.net This information can guide synthetic efforts and help to rationalize experimental observations.

Furthermore, molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the biological activity of novel derivatives. By building computational models of target proteins, researchers can design molecules with improved binding affinity and selectivity. This in silico approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. The development of accurate force fields for fluorinated compounds will be crucial for the success of these predictive methodologies.

| Computational Method | Predicted Property | Application |

| Density Functional Theory (DFT) | Geometries, energies, spectroscopic properties | Guiding synthesis, interpreting experimental data |

| Molecular Dynamics (MD) Simulations | Conformational dynamics, solvent effects | Understanding molecular behavior in solution |

| Molecular Docking | Binding modes and affinities to biological targets | Predicting biological activity, guiding drug design |

| QSAR (Quantitative Structure-Activity Relationship) | Correlation between chemical structure and biological activity | Designing new compounds with enhanced activity |

常见问题

Basic: How is 4-Amino-4-(trifluoromethyl)cyclohexan-1-ol typically synthesized, and what are the key reaction conditions to consider?

Answer:

The synthesis of this compound often involves multi-step strategies. A common approach includes:

- Cyclohexane Ring Formation : Starting with fluorinated cyclohexane precursors, such as 4-(trifluoromethyl)cyclohexanone, which can undergo reductive amination to introduce the amino group.

- Reagents and Conditions : Use of tert-butyloxycarbonyl (Boc) or benzyl (Bn) protecting groups for the amino functionality to prevent side reactions. For example, Et₃N and DMAP in dichloromethane (DCM) are effective for activating carboxyl groups during intermediate coupling steps .

- Deprotection : Final acidic or catalytic hydrogenation conditions (e.g., HCl in dioxane or Pd/C under H₂) to remove protecting groups and yield the target compound .

Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?

Answer:

Purification methods depend on the compound’s polarity and solubility:

- Column Chromatography : Silica gel columns with gradients of ethyl acetate/hexane or dichloromethane/methanol are effective for separating intermediates. The trifluoromethyl group enhances polarity, requiring careful solvent selection .

- Recrystallization : Polar solvents like ethanol or water-methanol mixtures are preferred due to the hydroxyl and amino groups’ hydrogen-bonding capabilities .

- HPLC : For analytical purity (>95%), reverse-phase HPLC with acetonitrile/water (0.1% TFA) is recommended to resolve closely related byproducts .

Advanced: How does the trifluoromethyl group influence the chemical reactivity and physical properties of this compound compared to non-fluorinated analogs?

Answer:

The CF₃ group significantly impacts:

- Electronic Effects : Its strong electron-withdrawing nature reduces the basicity of the amino group (pKa ~8–9 vs. ~10–11 for non-fluorinated analogs), altering reactivity in nucleophilic substitutions or condensations .

- Lipophilicity : Increases logP by ~1–2 units, enhancing membrane permeability in biological assays. This property is critical for drug discovery applications .

- Conformational Rigidity : Steric bulk from the CF₃ group restricts cyclohexane ring flexibility, favoring chair conformations with axial substituents. This can be confirmed via NMR NOE experiments .

Advanced: What strategies can be employed to control stereochemistry at the amino and hydroxyl groups during synthesis?

Answer:

Stereochemical control is achieved through:

- Chiral Auxiliaries : Use of enantiopure starting materials, such as (R)- or (S)-Boc-protected amines, to dictate configuration during ring closure .

- Asymmetric Catalysis : Pd-catalyzed hydrogenation of ketone intermediates with chiral ligands (e.g., BINAP) to set the amino group’s stereochemistry .

- Dynamic Resolution : Exploit equilibration between diastereomers under basic or acidic conditions, leveraging the hydroxyl group’s hydrogen-bonding to favor specific conformers .

Data Analysis: How should researchers address contradictions in reported yields for synthetic routes (e.g., 48–88% under similar conditions)?

Answer:

Yield discrepancies often arise from:

- Reaction Scale : Milligram-scale reactions (e.g., 48% yield in ) may suffer from inefficient mixing or heat transfer vs. optimized bulk syntheses .

- Impurity Profiles : Residual protecting groups (e.g., tert-butyl from Boc deprotection) or solvent traces can skew yields. LC-MS monitoring is advised for real-time troubleshooting .

- Substituent Effects : Minor variations in substituents (e.g., 3,3-dimethyl vs. 4-trifluoromethyl groups) alter steric and electronic environments, requiring tailored conditions .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign hydroxyl (δ 1.5–2.5 ppm) and amino (δ 2.8–3.5 ppm) protons. The CF₃ group splits adjacent carbons into quartets in ¹³C spectra .

- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and amino (3350–3500 cm⁻¹) stretches. The CF₃ group shows strong absorption at 1150–1250 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₇H₁₂F₃NO: 195.08 g/mol) and fragments (e.g., loss of H₂O or NH₃) .

Advanced: How can computational modeling aid in predicting the biological activity or reactivity of this compound?

Answer:

- DFT Calculations : Predict the stability of chair vs. boat conformers and the energy barriers for ring-flipping (ΔG‡ ~10–15 kcal/mol for CF₃-substituted cyclohexanes) .

- Molecular Docking : Simulate interactions with enzymes (e.g., aminotransferases) by modeling hydrogen bonds between the hydroxyl/amino groups and active-site residues .

- Solubility Prediction : COSMO-RS models estimate aqueous solubility (logS ~-2.5), guiding formulation strategies for in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。